molecular formula C38H38N2O8 B12220269 [1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

Cat. No.: B12220269
M. Wt: 650.7 g/mol
InChI Key: QDOKPEXEABXWAV-UHFFFAOYSA-N
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Description

1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, benzaldehyde derivatives, and various catalysts to facilitate the formation of the diazepine ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially altering the compound’s properties .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone has shown potential as a pharmacophore, a part of a molecule responsible for its biological activity. It has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of novel catalysts or other functional materials .

Mechanism of Action

The mechanism of action of 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with various molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The specific pathways and targets depend on the context of its use, such as its role in inhibiting cancer cell growth or reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

What sets 1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone apart is its combination of a diazepine ring with multiple trimethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C38H38N2O8

Molecular Weight

650.7 g/mol

IUPAC Name

5-benzoyl-6,9-bis(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C38H38N2O8/c1-43-30-18-24(19-31(44-2)36(30)47-5)23-16-27-34(29(41)17-23)35(25-20-32(45-3)37(48-6)33(21-25)46-4)40(28-15-11-10-14-26(28)39-27)38(42)22-12-8-7-9-13-22/h7-15,18-21,23,35,39H,16-17H2,1-6H3

InChI Key

QDOKPEXEABXWAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2

Origin of Product

United States

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